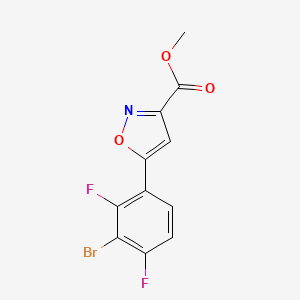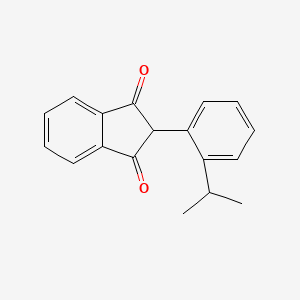
3-Amino-2,4-difluoro-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,4-difluoro-5-methylphenol is an organic compound with the molecular formula C7H7F2NO It is a phenolic compound characterized by the presence of amino, difluoro, and methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-difluoro-5-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires an aryl halide precursor, such as 2,4-difluoro-5-methylphenol, which undergoes substitution with an amino group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. These reactions are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,4-difluoro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted phenols and aromatic compounds.
Applications De Recherche Scientifique
3-Amino-2,4-difluoro-5-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2,4-difluoro-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the difluoro groups.
3-Amino-4-hydroxytoluene: Similar structure with different substitution patterns.
4-Methyl-2-aminophenol: Similar structure with different positioning of functional groups.
Uniqueness
3-Amino-2,4-difluoro-5-methylphenol is unique due to the presence of both difluoro and amino groups on the phenolic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
3-amino-2,4-difluoro-5-methylphenol |
InChI |
InChI=1S/C7H7F2NO/c1-3-2-4(11)6(9)7(10)5(3)8/h2,11H,10H2,1H3 |
Clé InChI |
ABEQAJQYQBMJMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1F)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


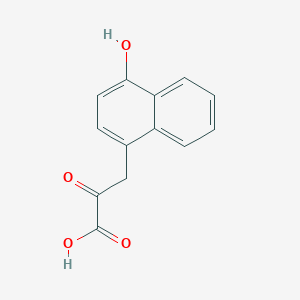
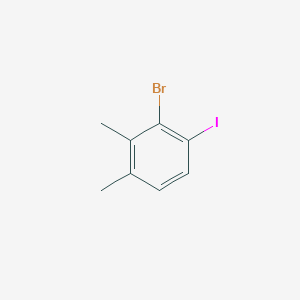
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
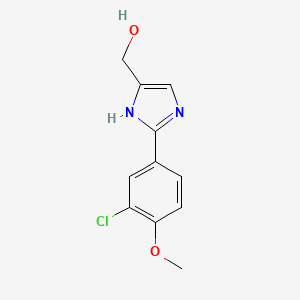



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
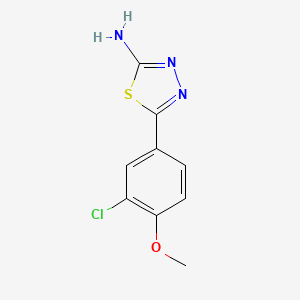
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
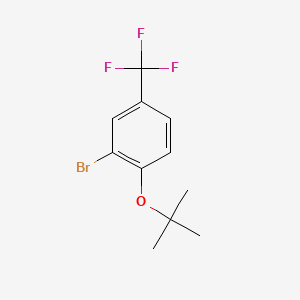
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
